2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid

EGFR inhibition anticancer kinase inhibitor scaffold

This 2-oxa-7-azaspiro scaffold is NOT interchangeable with other azaspiro carboxylic acids—the oxetane oxygen uniquely modulates logP, solubility, and conformational preference. Validated EGFR inhibition (75% at 12 µM) and reduced hERG liability vs. piperidine/piperazine analogs. The carboxylic acid handle enables rapid amide coupling for kinase inhibitor SAR. Offers up to 40-fold solubility gains over all-carbon spirocycles. Ideal for hit-to-lead programs facing solubility attrition or cardiovascular safety risks. Order now.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Cat. No. B8057008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1C(NCC12COC2)C(=O)O
InChIInChI=1S/C7H11NO3/c9-6(10)5-1-7(2-8-5)3-11-4-7/h5,8H,1-4H2,(H,9,10)
InChIKeyMAODLKUUVGCQCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid: A Spirocyclic Oxetane-Carboxylic Acid Building Block for Drug Discovery Procurement


2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid (CAS 2137470-25-6, C₇H₁₁NO₃, MW 157.17) is a spirocyclic building block featuring an oxetane ring fused to a pyrrolidine-derived heterocyclic system via a quaternary spiro carbon, with a carboxylic acid handle at the 6-position . This compound belongs to the broader class of oxa-azaspirocycles, which have gained traction in medicinal chemistry as conformationally constrained scaffolds that increase three-dimensionality (Fsp³) and modulate physicochemical properties relative to conventional flat aromatic or monocyclic building blocks [1]. Its structural combination—a strained oxetane moiety providing defined exit vectors, a secondary amine for derivatization, and a carboxylic acid for amide coupling—positions it as a multifunctional intermediate for the construction of kinase inhibitors and other target-directed libraries .

Why In-Class Azaspiro Carboxylic Acids Cannot Substitute for 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid in Scaffold-Driven Optimization


The procurement of azaspiro carboxylic acid building blocks cannot be reduced to simple core-type interchangeability, because subtle variations in ring size, heteroatom identity, and substitution position produce non-overlapping physicochemical and conformational profiles that directly impact downstream drug-likeness and target engagement. While compounds such as 2-azaspiro[3.4]octane-1-carboxylic acid (CAS 1523606-22-5, MW 155.19) or 6-azaspiro[2.5]octane-5-carboxylic acid (MW 155.19) share the carboxylic acid handle and nitrogen-containing spiro framework, they differ fundamentally in heteroatom composition, hydrogen-bonding capacity, and three-dimensional vector geometry . The replacement of an oxetane oxygen with a methylene unit alters logP, aqueous solubility, and conformational rigidity in ways that cannot be predicted or compensated for by simple analoging [1]. Consequently, a hit identified with the 2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid scaffold will not reliably translate to a non-oxygenated azaspiro analog without full re-optimization of potency, selectivity, and ADME parameters—making precise scaffold selection a critical procurement decision rather than a commodity purchase [2].

Quantitative Differentiation Evidence: 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid versus Comparator Scaffolds


EGFR Inhibitory Activity: 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid Demonstrates 75% Inhibition at 12 µM in Cancer Cell Lines

The free carboxylic acid form of 2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid was evaluated in vitro for EGFR inhibitory activity in cancer cell lines. The compound achieved 75% EGFR inhibition with an IC₅₀ value of 12 µM, compared to a control baseline of 10% inhibition . While this represents a direct biological readout on the target compound itself, it should be noted that the parent scaffold 2-oxa-6-azaspiro[3.4]octane is also employed in the preparation of azetidine-substituted 4-anilinoquinazoline derivatives that exhibit EGFR inhibitory activities, providing orthogonal validation of the scaffold's utility in this target class .

EGFR inhibition anticancer kinase inhibitor scaffold

Physicochemical Differentiation: Oxa-Azaspiro Scaffolds Exhibit Reduced hERG Liability and Modulated Lipophilicity versus Piperidine Analogs

In scaffold replacement studies, substituting a piperidine fragment with a 2-oxa-6-azaspiro[3.4]octane moiety—the core scaffold of the target compound—resulted in reduced hERG cardiac ion channel activity, lower lipophilicity, and decreased basicity while maintaining potent target inhibition of polyketide synthase 13 (pks13) thioesterase domain [1]. This class-level evidence establishes the oxa-azaspiro framework as a privileged scaffold for mitigating cardiovascular safety risks associated with lipophilic amine pharmacophores . The target compound, bearing a carboxylic acid group at the 6-position, extends this favorable profile by providing an additional handle for polarity tuning and amide conjugation, further enhancing its value in lead optimization campaigns where hERG liability is a known attrition driver [2].

ADME-Tox optimization hERG liability physicochemical property modulation

Fsp³ and 3D Complexity Metrics: Oxa-Azaspiro Scaffolds Outperform Flat Aromatic Building Blocks in Lead-Like Chemical Space

The spirocyclic framework of 2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid confers a high fraction of sp³-hybridized carbon atoms (Fsp³), a metric correlated with improved clinical success rates and enhanced physicochemical profiles compared to planar aromatic scaffolds [1]. Azaspirocycles, including the 2-oxa-7-azaspiro[3.4]octane system, provide orthogonal exit vectors that enable precise three-dimensional spatial placement of substituents—a feature absent in linear or monocyclic building blocks . Incorporation of an oxygen atom into spirocyclic units has been shown to increase aqueous solubility by up to 40-fold and lower lipophilicity relative to all-carbon spiro analogs, with the oxetane moiety specifically contributing reduced crystal packing and improved solubility [2]. The target compound combines these oxetane-derived solubility advantages with a carboxylic acid handle that permits pH-dependent ionization and further polarity modulation.

Fsp³ three-dimensionality drug-like properties scaffold hopping

Synthetic Accessibility and Scalability: Oxa-Azaspiro Frameworks Benefit from Step-Economic Routes versus Non-Spiro Heterocycles

Carreira and colleagues reported robust, step-economic synthetic routes to novel thia/oxa-azaspiro[3.4]octanes—the core framework of the target compound—designed specifically as multifunctional modules for drug discovery [1]. These syntheses employ readily available starting materials and conventional chemical transformations with minimal chromatographic purification, enabling practical access to the scaffold . In contrast, many non-spiro heterocyclic building blocks with comparable functional density require lengthier synthetic sequences or protecting group manipulations that increase cost and reduce throughput. The target compound's oxa-azaspiro[3.4]octane framework thus represents a synthetically validated module that balances structural complexity with scalable accessibility, making it a pragmatic procurement choice for medicinal chemistry groups operating under resource or timeline constraints.

synthetic scalability step-economic synthesis process chemistry building block procurement

Procurement-Driven Application Scenarios for 2-Oxa-7-azaspiro[3.4]octane-6-carboxylic acid


EGFR Kinase Inhibitor Lead Optimization and Library Synthesis

Procure 2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid as a conformationally constrained carboxylic acid handle for amide coupling with quinazoline, pyrimidine, or aniline-derived kinase hinge binders. Direct EGFR inhibitory activity (75% inhibition, IC₅₀ 12 µM) in cancer cell lines validates the scaffold's intrinsic potency, while the oxa-azaspiro core's established role in 4-anilinoquinazoline EGFR inhibitor synthesis positions this compound as a privileged fragment for generating patent-differentiated ATP-competitive inhibitors. The carboxylic acid group permits rapid diversification via HATU- or EDC-mediated amide bond formation with diverse amine libraries, accelerating SAR exploration around the solvent-exposed region of the EGFR active site .

hERG Liability Mitigation in CNS and Cardiovascular Drug Candidates

Utilize the 2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid scaffold as a bioisosteric replacement for piperidine or piperazine carboxylic acids in programs where hERG channel blockade is a known liability of the lead series. Class-level evidence demonstrates that substituting a piperidine fragment with a 2-oxa-6-azaspiro[3.4]octane moiety reduces hERG activity, lowers lipophilicity, and decreases basicity while preserving target engagement [1]. The carboxylic acid functionality provides an additional polarity vector for further reducing logD and enhancing renal clearance, making this building block particularly valuable in CNS programs requiring blood-brain barrier penetration without cardiovascular safety flags, or in cardiovascular programs where hERG avoidance is mandatory .

Solubility-Challenged Lead Series Requiring Fsp³-Enriched Scaffold Hopping

Deploy 2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid as an Fsp³-enriched replacement for flat aromatic carboxylic acids (e.g., benzoic acid derivatives) in solubility-limited lead series. Oxygen incorporation into spirocyclic frameworks has been shown to increase aqueous solubility by up to 40-fold compared to all-carbon spiro analogs, with the oxetane moiety specifically disrupting crystal packing and reducing lipophilicity [2]. The carboxylic acid group further enhances solubility via pH-dependent ionization under physiological conditions. This building block is therefore optimally suited for early-stage hit-to-lead campaigns where poor solubility is a recognized attrition risk, enabling medicinal chemists to maintain target potency while addressing a key developability parameter from the outset [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.